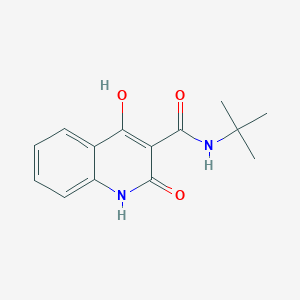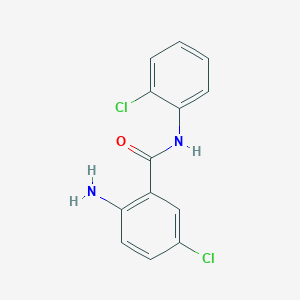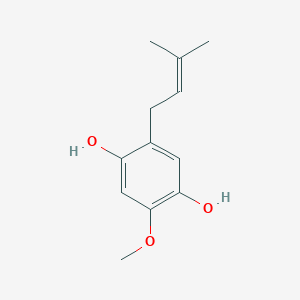
2-methoxy-5-(3-methylbut-2-enyl)benzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-5-(3-methylbut-2-enyl)benzene-1,4-diol is an organic compound with the molecular formula C12H16O3 It is characterized by the presence of a hydroquinone core substituted with a methoxy group and a 3-methyl-2-butenyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(3-methylbut-2-enyl)benzene-1,4-diol typically involves the following steps:
Starting Material: The synthesis begins with hydroquinone as the starting material.
Methoxylation: The hydroquinone undergoes methoxylation to introduce the methoxy group at the 2-position. This can be achieved using methanol and an acid catalyst.
Prenylation: The methoxylated hydroquinone is then subjected to prenylation to introduce the 3-methyl-2-butenyl side chain. This step often involves the use of prenyl bromide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-methoxy-5-(3-methylbut-2-enyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinone derivatives
Substitution: Various substituted hydroquinones
Wissenschaftliche Forschungsanwendungen
2-methoxy-5-(3-methylbut-2-enyl)benzene-1,4-diol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antioxidant properties and effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-methoxy-5-(3-methylbut-2-enyl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxyhydroquinone
- 5-(3-Methyl-2-butenyl)hydroquinone
- Hydroquinone derivatives
Uniqueness
2-methoxy-5-(3-methylbut-2-enyl)benzene-1,4-diol is unique due to the combination of its methoxy and prenyl substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
80464-90-0 |
|---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
2-methoxy-5-(3-methylbut-2-enyl)benzene-1,4-diol |
InChI |
InChI=1S/C12H16O3/c1-8(2)4-5-9-6-11(14)12(15-3)7-10(9)13/h4,6-7,13-14H,5H2,1-3H3 |
InChI-Schlüssel |
DYPJHBZGSJINJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=CC(=C(C=C1O)OC)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






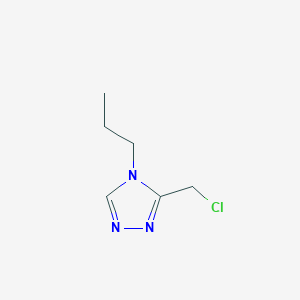
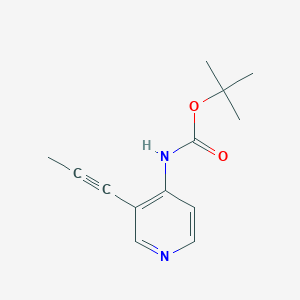


![tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)-3-phenylpropyl]carbamate](/img/structure/B8475414.png)
